molecular formula C9H17NO3 B2779779 Ethyl 2-amino-2-(oxan-4-YL)acetate CAS No. 646055-93-8

Ethyl 2-amino-2-(oxan-4-YL)acetate

Cat. No. B2779779
M. Wt: 187.239
InChI Key: UDQUOJITDLECBI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(oxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 and is also known as OXA or OXA-23. It is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-amino-2-(tetrahydro-2h-pyran-4-yl)acetate . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-amino-2-(oxan-4-YL)acetate is a powder that should be stored at 0-8 °C .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

A study by Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their α-glucosidase and β-glucosidase inhibition activities. The compounds demonstrated significant enzyme inhibition, with one compound exhibiting twice the inhibition efficiency of the standard drug acarbose. Molecular docking further elucidated the binding modes of these compounds to enzyme active sites (Babar et al., 2017).

Chemoselective Synthesis

Pretto et al. (2019) reported the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, achieving moderate to good yields. This methodology showcases the compound's synthetic versatility for generating structurally diverse derivatives (Pretto et al., 2019).

Antitumor Activity

Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and evaluated its antitumor activity. The compound exhibited distinct inhibition of cancer cell line proliferation, indicating its potential for further development as an anticancer agent (Liu et al., 2018).

Novel Compound Synthesis

Research on marine fungi by Wu et al. (2010) led to the discovery of new compounds, including derivatives of ethyl acetate, highlighting the compound's role in the synthesis of bioactive molecules with potential pharmacological applications (Wu et al., 2010).

Pharmacological Activities

Attimarad et al. (2017) synthesized a series of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and evaluated them for anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitutions showed promising pharmacological activities, comparable to standard drugs, showcasing the compound's utility in developing new therapeutic agents (Attimarad et al., 2017).

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Ethyl 2-amino-2-(oxan-4-YL)acetate is a novel building block that could be used in various research fields . Its future directions could involve further exploration of its properties and potential applications in different areas of study.

properties

IUPAC Name

ethyl 2-amino-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQUOJITDLECBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-(oxan-4-YL)acetate

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